molecular formula C8H11BrO2 B1267070 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 74830-47-0

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B1267070
CAS No.: 74830-47-0
M. Wt: 219.08 g/mol
InChI Key: YOBWYLCYNUIVKF-UHFFFAOYSA-N
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Description

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is an organic compound with the molecular formula C8H11BrO2. It is a derivative of bicyclo[2.2.1]heptane, a structure commonly found in various natural products and synthetic compounds. The presence of a bromine atom and a carboxylic acid group in its structure makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid typically involves the bromination of bicyclo[2.2.1]heptane derivatives. One common method is the bromination of bicyclo[2.2.1]heptane-1-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminium hydride.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or thiols in polar solvents.

    Reduction: Lithium aluminium hydride in dry ether or tetrahydrofuran.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products

    Substitution: Formation of 2-substituted bicyclo[2.2.1]heptane-1-carboxylic acids.

    Reduction: Formation of 2-bromobicyclo[2.2.1]heptane-1-methanol.

    Oxidation: Formation of 2-bromobicyclo[2.2.1]heptane-1-one or 2-bromobicyclo[2.2.1]heptane-1-aldehyde.

Scientific Research Applications

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is used in various scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: In the study of enzyme mechanisms and as a probe for biochemical pathways.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: In the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane-1-carboxylic acid: Lacks the bromine atom, making it less reactive in substitution reactions.

    2-Chlorobicyclo[2.2.1]heptane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    2-Iodobicyclo[2.2.1]heptane-1-carboxylic acid: Contains an iodine atom, which can affect the compound’s reactivity and applications.

Uniqueness

2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Properties

IUPAC Name

2-bromobicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c9-6-3-5-1-2-8(6,4-5)7(10)11/h5-6H,1-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBWYLCYNUIVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1CC2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948186
Record name 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74830-47-0, 2534-90-9
Record name NSC143955
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143955
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC122469
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122469
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Bromobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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